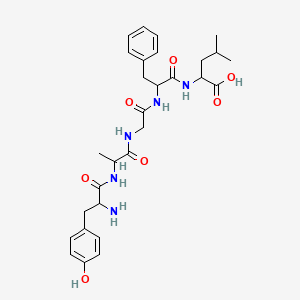
IGF-I (30-41) TFA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
IGF-I (30-41) (TFA) is amino acids 30 to 41 fragment of Insulin-like Growth Factor I (IGF-I). IGF-I is partly responsible for systemic GH activities although it possesses a wide number of own properties (anabolic, antioxidant, anti-inflammatory and cytoprotective actions).
Wissenschaftliche Forschungsanwendungen
Cancer Research and Treatment
- Insulin and insulin-like growth factors (IGFs) play key roles in energy metabolism and growth, with significant implications in neoplasia. Research has explored novel cancer prevention and treatment strategies related to insulin and IGF signaling, including pharmacological strategies using receptor-specific antibodies and kinase inhibitors (Pollak, 2008).
Reproductive Health and Development
- IGFs, including IGF-I, are believed to play a role in ovarian follicular development. They have been shown to promote cellular mitosis and differentiation in various systems, suggesting their significance in cyclic ovarian follicular development (Giudice, 1992).
Neurology and Brain Health
- IGF-1, closely related to IGF-I (30-41) TFA, has shown potential in reducing postischemic white matter injury in fetal sheep, suggesting its role in neuroprotection and potential therapeutic applications for brain injuries (Guan et al., 2001).
Endocrinology and Metabolism
- IGF-I and IGF-II, along with their binding proteins, are vital in managing insulin-like growth factor signaling, which is crucial for cellular growth and metabolism. Their regulation and role in various physiological processes, including growth and development, have been widely studied (Duan, 1998).
Sports Medicine and Physiology
- The measurement of IGF-I in transdermal body fluid during physical training provides insights into the hormone's dynamics in response to exercise, offering applications in sports medicine and physical training (Nindl et al., 2006).
Bone Growth and Development
- IGF-I influences bone formation by affecting the synthesis of DNA, collagen, and non-collagen protein, highlighting its significance in skeletal growth and potential applications in treating bone-related disorders (Canalis, 1980).
Veterinary Medicine
- Research on IGF-I levels in newborn foals offers insights into perinatal growth and maturation in animals, with potential applications in veterinary medicine and animal husbandry (Panzani et al., 2012).
Molecular Genetics
- The IGF-I gene's organization and sequence provide foundational knowledge for understanding its regulation and expression, essential for genetic and molecular biology research (Rotwein et al., 1986).
Eigenschaften
Molekularformel |
C₅₁H₈₃N₁₉O₁₉.C₂HF₃O₂ |
|---|---|
Molekulargewicht |
1380.36 |
Sequenz |
One Letter Code: GYGSSSRRAPQT |
Synonym |
Insulin-like Growth Factor I (30-41) (TFA) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



